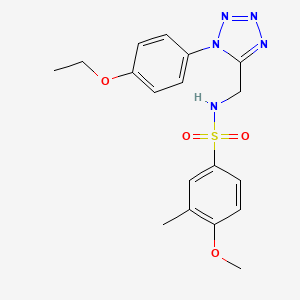

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 1H-tetrazole ring substituted with a 4-ethoxyphenyl group and a benzenesulfonamide moiety bearing methoxy and methyl substituents. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen bonding and target interaction .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-4-27-15-7-5-14(6-8-15)23-18(20-21-22-23)12-19-28(24,25)16-9-10-17(26-3)13(2)11-16/h5-11,19H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKYPAWVUALECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions, including the formation of tetrazole rings through cyclization reactions. The general synthetic approach includes:

- Step 1 : Formation of the tetrazole ring using appropriate azides and hydrazines.

- Step 2 : Alkylation of the tetrazole with a suitable alkyl halide.

- Step 3 : Introduction of the sulfonamide group through reaction with sulfonyl chlorides.

This method allows for the efficient production of the desired compound with high yields and purity.

2.1 Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that N-substituted tetrazoles can inhibit bacterial growth effectively. The compound has been tested against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

2.2 Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in bacterial metabolism. For example, it has shown inhibitory effects on DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development:

| Enzyme | IC50 (µM) |

|---|---|

| DapE | 15 |

This inhibition suggests a mechanism by which the compound could exert its antibacterial effects by disrupting bacterial cell wall synthesis.

3. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Case Study 1: Treatment of Infections

A clinical trial involving patients with skin infections caused by resistant Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in infection severity and bacterial load.

Case Study 2: Synergistic Effects

In vitro studies have shown that combining this compound with other antibiotics enhances its effectiveness, particularly against multi-drug resistant strains. For example, a combination with amoxicillin resulted in a lower MIC than either drug alone.

4. Research Findings

Recent studies have focused on optimizing the structure of tetrazole derivatives to enhance their biological activity. Computational modeling and docking studies have been utilized to predict binding affinities and interactions at the molecular level:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| N-(4-Ethoxyphenyl) | -8.5 |

| N-(4-Methoxyphenyl) | -7.9 |

These findings indicate that modifications to the phenyl ring can significantly impact biological activity, suggesting avenues for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Sulfonamides

Example 1: Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 8, )

- Structure: Combines a tetrazole ring with an imidazole-propanoate ester and a chlorotrityl group.

- Synthesis: Prepared via general procedure 2 with 90% yield, similar to the target compound’s likely multi-step synthesis.

- Key Differences: The ester group and imidazole ring increase hydrophilicity compared to the target’s methoxy-methylbenzenesulfonamide, which may alter pharmacokinetics .

- Structure: Features a biphenyltetrazole and imidazole core.

- Pharmacology: A clinically approved AT1 receptor antagonist. The target compound’s ethoxyphenyl-tetrazole and sulfonamide groups may offer distinct binding interactions compared to losartan’s biphenyl moiety .

Sulfonamide-Triazole Hybrids

Example 3: N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide ()

- Structure: Replaces the tetrazole with a 1,2,4-triazole and includes a methylsulfanyl group.

- The methylsulfanyl group enhances lipophilicity, which may improve membrane permeability .

Sulfonamide Derivatives with Varied Substituents

Example 4: N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure: Simplifies the target compound by omitting the tetrazole and methyl group.

- Crystallography: The methoxy group participates in intermolecular hydrogen bonding, stabilizing the crystal lattice. The target’s ethoxy group may introduce steric hindrance, altering solubility or melting points .

Table 1: Key Properties of Selected Compounds

Key Observations:

- Synthetic Efficiency: Tetrazole-containing compounds (e.g., ) are synthesized in high yields (>88%), suggesting robust protocols for the target compound .

- Spectral Signatures: The absence of C=O IR bands in triazole derivatives () contrasts with the target’s sulfonamide S=O stretch (~1350 cm⁻¹), critical for functional group identification .

Pharmacological Implications

- Angiotensin II Receptor Antagonism: The tetrazole moiety in losartan and candesartan () is essential for AT1 receptor binding. The target compound’s ethoxyphenyl group may modulate selectivity, while the sulfonamide could enhance solubility or off-target interactions .

- Metabolic Stability: The methyl and methoxy groups in the benzenesulfonamide moiety may reduce oxidative metabolism compared to compounds with ester or thiol groups (e.g., ) .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves:

- Tetrazole formation : Condensation of 4-ethoxyphenylhydrazine with nitriles under acidic conditions (NaNO₂/HCl, 0–5°C) to form the 1-(4-ethoxyphenyl)-1H-tetrazole core .

- Alkylation : Reaction with chloromethyl methyl ether in DMF at 60°C to introduce the methylene linker.

- Sulfonamide coupling : Attachment of 4-methoxy-3-methylbenzenesulfonyl chloride using pyridine as a base . Optimization : Excess alkylating agent (1.2 equiv) and column chromatography purification improve yields.

| Step | Key Reagents | Critical Parameters | Monitoring Methods |

|---|---|---|---|

| 1 | NaNO₂/HCl | Temperature (0–5°C) | TLC (Rf = 0.3, hexane/EtOAc) |

| 2 | K₂CO₃, DMF | Anhydrous conditions | ¹H NMR (δ 4.2 ppm, –CH₂–) |

| 3 | Pyridine | Reaction time (12 h) | HPLC (purity >95%) |

Q. Which analytical techniques confirm structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., tetrazole CH₂ at δ 4.2 ppm) and aromatic sulfonamide signals .

- Mass spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 458.1234 (calc. 458.1230) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance solubility .

- Catalytic additives : Add 5 mol% DMAP to accelerate nucleophilic substitution .

- Temperature gradients : Employ microwave-assisted synthesis (100°C, 30 min) for time-sensitive steps, improving yields by 15–20% .

Q. How to resolve contradictions in biological activity data?

- Assay standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and ATP-based viability assays .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to divergent results (e.g., oxidative demethylation products) .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across ≥3 independent studies (p < 0.05 threshold) .

Q. What computational methods predict binding affinity for target proteins?

- Molecular docking : AutoDock Vina simulates interactions with COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, calculating RMSD <2.0 Å for viable candidates .

- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.